N-(4-chlorobenzyl)-2-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide
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Overview
Description
N-(4-chlorobenzyl)-2-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-2-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate amidoxime with a carboxylic acid derivative under dehydrating conditions.
Piperidine ring formation: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Coupling reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-2-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The aromatic rings and the piperidine moiety can be oxidized under appropriate conditions.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the oxadiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation can be achieved using halogens or halogenating agents, while nucleophilic substitutions can be carried out using nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for developing new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Materials Science: The compound’s unique structure could be useful in the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.
Mechanism of Action
The mechanism by which N-(4-chlorobenzyl)-2-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as receptors or enzymes, modulating their activity. The pathways involved could include signal transduction cascades or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzyl)-2-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide
- N-(4-chlorobenzyl)-2-(4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide
Uniqueness
N-(4-chlorobenzyl)-2-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is unique due to the specific positioning of the m-tolyl group, which can influence its chemical reactivity and biological activity. This structural variation can result in different binding affinities and selectivities compared to its analogs.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4O2/c1-16-3-2-4-19(13-16)22-26-23(30-27-22)18-9-11-28(12-10-18)15-21(29)25-14-17-5-7-20(24)8-6-17/h2-8,13,18H,9-12,14-15H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QODRVUQLFNVZKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3CCN(CC3)CC(=O)NCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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